molecular formula C10H14N2O2 B14031952 Methyl 3-amino-2-isopropylisonicotinate

Methyl 3-amino-2-isopropylisonicotinate

Cat. No.: B14031952
M. Wt: 194.23 g/mol
InChI Key: IOWNSIHZDGGBSZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-isopropylisonicotinate is a substituted isonicotinic acid ester featuring an amino group at the 3-position and an isopropyl substituent at the 2-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications that enhance bioactivity or alter physicochemical properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-amino-2-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-6(2)9-8(11)7(4-5-12-9)10(13)14-3/h4-6H,11H2,1-3H3

InChI Key

IOWNSIHZDGGBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-isopropylisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of 3-amino-2-isopropylisonicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-isopropylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-isopropylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-isopropylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-amino-2-isopropylisonicotinate shares structural similarities with other methyl-substituted isonicotinate derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and research findings:

Structural Analogues and Substituent Effects

Key analogs include:

Methyl 3-amino-2-methoxyisonicotinate (CAS: 173435-41-1): Substitutes the isopropyl group with a methoxy (-OCH₃) group at the 2-position.

Methyl 3-amino-2-chloroisonicotinate (CAS: 88482-17-1): Replaces the isopropyl group with a chlorine atom. The electron-withdrawing Cl substituent may enhance electrophilic reactivity, making this compound more suitable for nucleophilic substitution reactions in synthetic pathways .

5-Amino-2-methylisonicotinic acid (CAS: 16135-36-7): Features a methyl group at the 2-position and a carboxylic acid (-COOH) instead of an ester. The free acid group increases hydrogen-bonding capacity, which could improve binding affinity in biological targets .

Physicochemical Properties

  • Solubility: Ester derivatives generally exhibit lower aqueous solubility than their carboxylic acid counterparts (e.g., 5-Amino-2-methylisonicotinic acid) due to reduced polarity .

Similarity Scores and Functional Implications

Quantitative similarity assessments (e.g., Tanimoto coefficients) reveal:

Compound Similarity Score Key Substituent Difference
5-Amino-2-methylisonicotinic acid 0.87 Carboxylic acid vs. ester
Methyl 3-amino-2-methoxyisonicotinate 0.81 Methoxy vs. isopropyl
Methyl 3-amino-2-chloroisonicotinate 0.81 Chloro vs. isopropyl

Higher similarity scores (e.g., 0.87) suggest closer functional overlap, particularly in binding interactions or metabolic pathways. For example, 5-Amino-2-methylisonicotinic acid’s structural resemblance may indicate shared applications in antimicrobial or anti-inflammatory agents .

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